2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide
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Overview
Description
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide is a compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group attached to the triazole ring and an isobutylacetamide moiety. The 1,2,4-triazole ring is a five-membered heterocyclic ring containing three nitrogen atoms, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with isobutylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave irradiation has been explored to enhance reaction rates and yields. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, substituted triazoles, and various amine derivatives.
Scientific Research Applications
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with nucleic acids, affecting gene expression and protein synthesis. The triazole ring plays a crucial role in these interactions due to its ability to form hydrogen bonds and coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A closely related compound with similar chemical properties but lacking the isobutylacetamide moiety.
1,2,4-Triazole: The parent compound of the triazole family, which serves as a core structure for many derivatives.
Amitrole: A triazole derivative used as a herbicide, known for its inhibitory effects on plant growth.
Uniqueness
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide is unique due to the presence of the isobutylacetamide group, which imparts distinct chemical and biological properties. This modification enhances its solubility, stability, and potential for specific interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H15N5O |
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Molecular Weight |
197.24 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C8H15N5O/c1-6(2)3-10-7(14)4-13-5-11-8(9)12-13/h5-6H,3-4H2,1-2H3,(H2,9,12)(H,10,14) |
InChI Key |
PFUDDUGASYCNRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CN1C=NC(=N1)N |
Origin of Product |
United States |
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